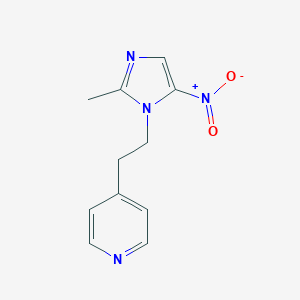
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide, also known as MDMAI, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. MDMAI is a benzamide derivative that is structurally similar to the popular recreational drug MDMA, also known as ecstasy. However, unlike MDMA, MDMAI does not produce psychoactive effects and is not used for recreational purposes. In
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide acts as a selective serotonin reuptake inhibitor (SSRI), which means it prevents the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on the brain and body. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is still under investigation, but it is believed to involve the modulation of serotonin receptors.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This can lead to various physiological and biochemical effects, such as changes in heart rate, blood pressure, and body temperature. However, unlike MDMA, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide does not produce the typical psychoactive effects associated with serotonin receptor agonists.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is its selectivity for the serotonin transporter, which makes it a useful tool in studying the role of serotonin in various physiological and pathological conditions. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide does not produce the psychoactive effects associated with MDMA, which makes it easier to conduct experiments without the risk of confounding factors. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is its relatively low potency compared to other SSRIs, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide. One area of interest is the development of new antidepressant drugs based on the selective serotonin reuptake inhibition properties of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide. Additionally, further studies are needed to explore the potential anticancer properties of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide and its mechanism of action. Finally, the use of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide as a tool in studying the role of serotonin in various physiological and pathological conditions warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide involves the reaction of 2-iodobenzamide with 1,3-benzodioxole in the presence of a palladium catalyst. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide as a white crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has shown potential in medicinal chemistry research due to its ability to interact with serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to selectively bind to the serotonin transporter, which could be useful in developing new antidepressant drugs. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide |
|---|---|
Formule moléculaire |
C15H12INO3 |
Poids moléculaire |
381.16 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H12INO3/c16-12-4-2-1-3-11(12)15(18)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
Clé InChI |
OHYQHXRJGIZUQG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3I |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















